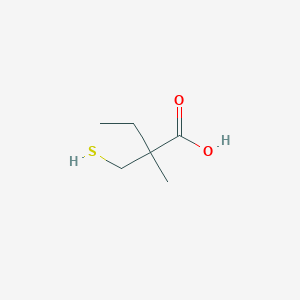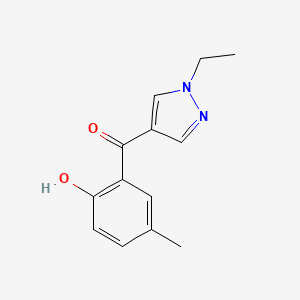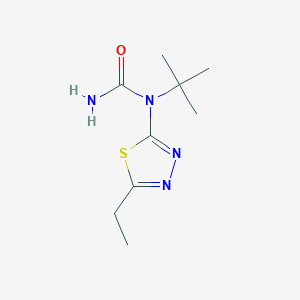
N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of appropriate thiadiazole precursors with tert-butyl isocyanate. One common method includes the following steps:
Preparation of Thiadiazole Precursor: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.
Formation of this compound: The thiadiazole precursor is then reacted with tert-butyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow precise control over reaction parameters such as temperature, pressure, and reagent concentrations.
Purification and Isolation: The final product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents under mild conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Urea derivatives with different substituents
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent.
Medicine: Explored for its potential anticancer activity, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It can disrupt essential biological pathways, such as DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- N-tert-Butyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- N-tert-Butyl-N-(5-chloro-1,3,4-thiadiazol-2-yl)urea
Uniqueness
N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position of the thiadiazole ring may enhance its antimicrobial and anticancer properties compared to other similar compounds.
Propiedades
Número CAS |
793677-90-4 |
|---|---|
Fórmula molecular |
C9H16N4OS |
Peso molecular |
228.32 g/mol |
Nombre IUPAC |
1-tert-butyl-1-(5-ethyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C9H16N4OS/c1-5-6-11-12-8(15-6)13(7(10)14)9(2,3)4/h5H2,1-4H3,(H2,10,14) |
Clave InChI |
JDOKIRXUDXBPDO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(S1)N(C(=O)N)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



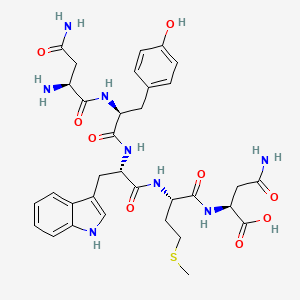


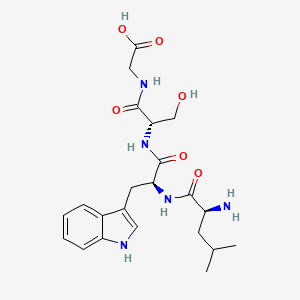
![2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine](/img/structure/B12530309.png)

![Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12530316.png)

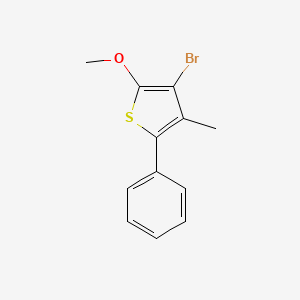
![Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl-](/img/structure/B12530330.png)
